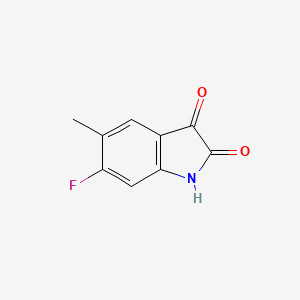

6-Fluoro-5-methyl isatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLAHVRYRKSZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670194 | |

| Record name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749240-55-9 | |

| Record name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-5-methyl isatin chemical properties and structure

An In-Depth Technical Guide to 6-FluoAn In-Depth Technical Guide to 6-Fluoro-5-methyl isatin: Synthesis, Properties, and Research Applications

Introduction

1.1 The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a heterocyclic compound first identified in 1840.[1] It serves as a versatile precursor for the synthesis of a wide range of heterocyclic molecules and is a core component in many biologically active compounds.[2][3] The isatin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant effects.[1][4][5] Its chemical versatility allows for substitutions at multiple positions, enabling the fine-tuning of its biological and physicochemical properties.

1.2 The Role of Fluorine and Methyl Substituents in Drug Design

The introduction of a fluorine atom into a drug candidate can profoundly enhance its pharmacological profile.[6] Due to its small size and high electronegativity, fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[7] The strong carbon-fluorine bond is resistant to metabolic oxidation, often leading to a longer biological half-life.

Similarly, the methyl group, while simple, is a critical substituent in medicinal chemistry. It can increase lipophilicity, which may improve cell membrane penetration, and its steric bulk can influence the molecule's conformation and interaction with a target's binding pocket. The strategic placement of these substituents on the isatin core in this compound creates a molecule with significant potential for drug discovery applications.

1.3 Overview of this compound

This compound is a synthetic derivative of isatin featuring a fluorine atom at the C6 position and a methyl group at the C5 position of the indole ring. This specific substitution pattern modulates the electronic and steric properties of the parent isatin molecule, making it a compound of high interest for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its potential applications.

Core Chemical and Physical Properties

2.1 Compound Identification

A clear identification of this compound is crucial for any research application. The key identifiers and basic properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | N/A |

| CAS Number | 749240-55-9 | [8] |

| Molecular Formula | C₉H₆FNO₂ | [8] |

| Molecular Weight | 179.15 g/mol | [8] |

| MDL Number | MFCD11042631 | [8] |

2.2 Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, properties can be predicted based on related structures and computational models.

| Property | Predicted/Typical Value | Notes |

| Physical State | Yellow to orange/red solid | Typical for isatin derivatives. |

| Melting Point | >200 °C (decomposes) | Isatins generally have high melting points. For comparison, 5-fluoroisatin melts at 224-227 °C.[9] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in water. | The isatin core is polar, but the aromatic ring provides nonpolar character. |

| pKa | ~8.5 | The N-H proton is weakly acidic. The pKa of 5-fluoroisatin is predicted to be 8.51.[9] |

| LogP | ~1.4 | The LogP for the isomeric 5-fluoro-6-methyl isatin is reported as 1.4069, suggesting balanced lipophilicity.[7] |

2.3 Structural Analysis

The structure of this compound combines the planar, bicyclic isatin core with a methyl group and a highly electronegative fluorine atom on the benzene ring.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. journals.irapa.org [journals.irapa.org]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 7. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]

- 8. This compound , 0.98 , 749240-55-9 - CookeChem [cookechem.com]

- 9. 5-Fluoroisatin CAS#: 443-69-6 [m.chemicalbook.com]

The Strategic Synthesis of 6-Fluoro-5-methylisatin and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, serving as versatile precursors for a multitude of pharmacologically active compounds.[1][2][3] The strategic incorporation of fluorine and methyl groups into the isatin scaffold, specifically yielding 6-fluoro-5-methylisatin, has emerged as a pivotal strategy in enhancing the therapeutic potential of this privileged heterocyclic system. This technical guide provides an in-depth exploration of the synthetic pathways to 6-fluoro-5-methylisatin and its derivatives, elucidating the underlying chemical principles and offering practical, field-proven insights for researchers and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource for navigating the synthesis and application of these high-value compounds.

Introduction: The Enduring Significance of the Isatin Scaffold

First isolated in 1841 through the oxidation of indigo, isatin has since captivated the attention of organic and medicinal chemists.[2][4] Its unique structural motif, featuring a fused aromatic ring and a pyrrole ring with two carbonyl groups, provides a rich landscape for chemical modification.[4][5] This structural versatility has led to the development of isatin derivatives with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3][6][7][8][9]

The introduction of a fluorine atom into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[10][11] The methyl group, in turn, can modulate lipophilicity and steric interactions. The combination of these two substituents on the isatin core at the 5 and 6 positions, respectively, presents a compelling synthetic target for the generation of novel therapeutic agents.

This guide will dissect the classical and modern synthetic methodologies for accessing the isatin core, with a specific focus on their application to the synthesis of 6-fluoro-5-methylisatin. Furthermore, it will explore the derivatization of this key intermediate and the promising biological activities exhibited by the resulting compounds.

Foundational Synthetic Strategies for the Isatin Core

Several named reactions have become the workhorses for the synthesis of isatins. Understanding the mechanisms, advantages, and limitations of these methods is crucial for selecting the optimal route for a specific substituted isatin like 6-fluoro-5-methylisatin.

The Sandmeyer Isatin Synthesis

One of the most traditional and widely employed methods is the Sandmeyer synthesis.[12] This two-step procedure begins with the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.[12][13] Subsequent acid-catalyzed cyclization, typically with concentrated sulfuric acid, yields the isatin.[6][12][13]

Mechanism: The reaction proceeds through the formation of an α-oximinoacetanilide, which upon treatment with strong acid, undergoes an intramolecular electrophilic substitution to form the isatin ring.[13]

Advantages:

-

Applicable to a wide range of anilines.

-

Utilizes readily available and inexpensive starting materials.

Limitations:

-

The harsh acidic conditions in the cyclization step can be incompatible with sensitive functional groups.

-

Yields can be variable, particularly with highly substituted or lipophilic anilines.[13]

The Stolle Isatin Synthesis

The Stolle synthesis offers an alternative route that is particularly useful for the preparation of N-substituted isatins.[4][5][6][14] This method involves the acylation of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride.[4][6][14][15]

Mechanism: The Lewis acid promotes an intramolecular Friedel-Crafts acylation, leading to the formation of the isatin ring.[14]

Advantages:

-

Effective for synthesizing N-substituted isatins.[5]

-

Milder conditions compared to the Sandmeyer synthesis for the cyclization step.

Limitations:

-

Requires the use of a stoichiometric amount of Lewis acid, which can complicate workup and purification.

-

The starting anilines must be stable to the acylating conditions.

The Gassman Isatin Synthesis

The Gassman synthesis provides a regioselective approach to isatin synthesis.[2][16] This multi-step process involves the reaction of an aniline with an α-keto ester, followed by oxidation and cyclization to yield the isatin.

Mechanism: The key step involves the formation of a 3-methylthio-2-oxindole intermediate, which is then oxidized to the isatin.[4]

Advantages:

-

Offers good regiochemical control, which is particularly useful for the synthesis of 4-substituted isatins.[2]

Limitations:

-

A multi-step process that can be lower in overall yield.

-

Involves the use of potentially odorous sulfur-containing reagents.

Synthesis of 6-Fluoro-5-methylisatin: A Step-by-Step Protocol

The synthesis of 6-fluoro-5-methylisatin can be efficiently achieved using a modified Sandmeyer approach, starting from the commercially available 4-fluoro-3-methylaniline.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 6-fluoro-5-methylisatin via the Sandmeyer method.

Experimental Protocol

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-fluoro-3-methylphenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

To a solution of chloral hydrate (1.1 eq) in water, add sodium sulfate (7.0 eq).

-

Sequentially add a solution of 4-fluoro-3-methylaniline (1.0 eq) in water and a solution of hydroxylamine hydrochloride (3.3 eq) in water.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Cool the mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the isonitrosoacetanilide intermediate.

Causality: The sodium sulfate acts as a salting-out agent, facilitating the precipitation of the intermediate.[17] The reaction is an acid-catalyzed condensation.

Step 2: Synthesis of 6-Fluoro-5-methylisatin

-

Carefully add the dry 2-(hydroxyimino)-N-(4-fluoro-3-methylphenyl)acetamide (1.0 eq) portion-wise to pre-heated concentrated sulfuric acid (4-5 volumes) at 60-70°C.

-

After the addition is complete, heat the mixture to 80-90°C for 10-15 minutes.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The precipitated 6-fluoro-5-methylisatin is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus, and dried.

Causality: The concentrated sulfuric acid acts as both a dehydrating agent and a catalyst for the intramolecular electrophilic cyclization.[13] The exothermic nature of the reaction necessitates careful, portion-wise addition to control the temperature.[17]

Characterization Data

| Property | Value |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

| Appearance | Orange-red solid |

| Melting Point | Typically in the range of 200-210°C |

Derivatization of 6-Fluoro-5-methylisatin: Expanding the Chemical Space

The true utility of 6-fluoro-5-methylisatin lies in its ability to serve as a scaffold for the synthesis of a diverse library of derivatives. The carbonyl group at the C3 position is particularly reactive and is a common site for modification.

N-Substitution

The nitrogen atom of the isatin ring can be readily alkylated or acylated to introduce various functionalities. This is typically achieved by treating the isatin with an appropriate alkyl halide or acyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

C3-Carbonyl Reactions: Schiff Base and Hydrazone Formation

The C3-carbonyl group readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives have shown significant biological activities.[6][9]

Aldol Condensation

The C3-carbonyl can also participate in aldol condensation reactions with compounds containing active methylene groups, leading to the formation of 3-substituted-3-hydroxy-2-oxindoles, which are valuable intermediates in their own right.[1]

Biological Significance and Applications in Drug Discovery

The incorporation of the 6-fluoro and 5-methyl substituents has a profound impact on the biological activity of the isatin scaffold.

Anticancer Activity

Fluorinated isatin derivatives have demonstrated potent anticancer activity against various cell lines.[18][19] The mechanism of action often involves the induction of apoptosis through the mitochondrial pathway.[19] The presence of the fluorine atom can enhance the binding affinity of the molecule to target proteins and improve its metabolic stability.[10]

Antimicrobial and Antiviral Activity

Isatin derivatives are known to possess broad-spectrum antimicrobial and antiviral properties.[3][6][9] The 6-fluoro-5-methylisatin core can be derivatized to generate compounds with enhanced activity against various pathogens.

Enzyme Inhibition

Isatin derivatives have been shown to be effective inhibitors of various enzymes, including kinases, caspases, and proteases.[7][20] The specific substitution pattern on the isatin ring plays a crucial role in determining the potency and selectivity of enzyme inhibition.

Conclusion and Future Perspectives

The synthesis of 6-fluoro-5-methylisatin represents a strategic endeavor in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The classical Sandmeyer synthesis remains a robust and scalable method for its preparation. The derivatization of this key intermediate opens up a vast chemical space for exploration, with significant potential for the discovery of new drugs targeting a range of diseases. As our understanding of the structure-activity relationships of isatin derivatives continues to grow, we can anticipate the development of even more potent and selective compounds based on the 6-fluoro-5-methylisatin scaffold, further solidifying the importance of this remarkable heterocyclic system in modern drug discovery.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 6. biomedres.us [biomedres.us]

- 7. sciensage.info [sciensage.info]

- 8. ijpsr.com [ijpsr.com]

- 9. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]

- 11. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 12. synarchive.com [synarchive.com]

- 13. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. synarchive.com [synarchive.com]

- 15. journals.irapa.org [journals.irapa.org]

- 16. scispace.com [scispace.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 6-Fluoro-5-methylisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Fluoro-5-methylisatin

Isatin (1H-indole-2,3-dione) and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The isatin scaffold is a versatile building block for synthesizing a wide array of biologically active molecules, exhibiting properties that include anticancer, antiviral, and antimicrobial activities. The strategic placement of substituents on the isatin core allows for the fine-tuning of its physicochemical and pharmacological properties.

This guide focuses on the spectroscopic characterization of a specific derivative, 6-Fluoro-5-methylisatin (CAS 749240-55-9). The introduction of a fluorine atom and a methyl group onto the aromatic ring is anticipated to significantly modulate the electronic distribution, lipophilicity, and metabolic stability of the parent molecule. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.

While direct experimental spectra for 6-Fluoro-5-methylisatin are not widely available in the public domain, this guide provides a comprehensive, predictive analysis based on established spectroscopic principles and experimental data from structurally related compounds, including isatin, 5-methylisatin, and 6-fluoroisatin. This approach offers a robust framework for researchers working with this and similar isatin derivatives.

Molecular Structure

The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure.

Figure 1: Molecular Structure of 6-Fluoro-5-methylisatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-Fluoro-5-methylisatin, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern and electronic environment of the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra of isatin derivatives ensures data consistency and quality.

-

Sample Preparation: Dissolve approximately 5-10 mg of the 6-Fluoro-5-methylisatin sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for isatins due to its excellent solubilizing power. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum of 6-Fluoro-5-methylisatin

The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, with DMSO-d₆ as the solvent.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| N-H | ~11.0 | Singlet (broad) | - | The acidic proton of the lactam nitrogen typically appears as a broad singlet at a downfield chemical shift in DMSO. |

| H-7 | ~7.5 | Doublet | JH-F ≈ 7-9 Hz | This proton is ortho to the electron-withdrawing C=O group and is coupled to the fluorine at C-6. |

| H-4 | ~7.0 | Singlet | - | This proton is situated between the methyl and the fused ring system, with no adjacent protons for significant coupling. |

| CH₃ | ~2.2 | Doublet | JH-F ≈ 2-3 Hz | The methyl protons will experience a small long-range coupling to the adjacent fluorine atom. |

Rationale for Predictions:

-

N-H Proton: The chemical shift of the N-H proton in isatins is characteristically downfield due to the deshielding effect of the adjacent carbonyl groups and its acidic nature.

-

Aromatic Protons (H-4 and H-7): The positions of these protons are influenced by the electronic effects of the substituents. The fluorine at C-6 is strongly electron-withdrawing, which will deshield the ortho proton (H-7). The methyl group at C-5 is electron-donating, which would typically shield adjacent protons. H-4 is expected to be a singlet as it lacks adjacent proton neighbors. H-7 will appear as a doublet due to coupling with the fluorine atom.

-

Methyl Protons: The methyl group protons are expected to resonate in the typical aromatic methyl region and will likely show a small through-space or through-bond coupling to the fluorine at the adjacent position, resulting in a narrow doublet.

Predicted ¹³C NMR Spectrum of 6-Fluoro-5-methylisatin

| Carbon | Predicted δ (ppm) | Justification |

| C-2 (C=O) | ~184 | Amide carbonyl carbons in isatins are typically found at very downfield shifts. |

| C-3 (C=O) | ~159 | Ketone carbonyl carbons in isatins are generally upfield relative to the amide carbonyl. |

| C-6 | ~160 (d, JC-F ≈ 240 Hz) | The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly deshielded. |

| C-7a | ~150 | This quaternary carbon is adjacent to the electronegative nitrogen atom. |

| C-5 | ~125 (d, JC-F ≈ 20 Hz) | This carbon is ortho to the fluorine and will exhibit a smaller two-bond C-F coupling. |

| C-3a | ~118 | A quaternary carbon within the aromatic system. |

| C-7 | ~115 (d, JC-F ≈ 25 Hz) | This carbon is also ortho to the fluorine and will show a two-bond C-F coupling. |

| C-4 | ~112 (d, JC-F ≈ 5 Hz) | This carbon is meta to the fluorine and will display a smaller three-bond C-F coupling. |

| CH₃ | ~15 | Typical chemical shift for an aromatic methyl carbon. |

Rationale for Predictions:

-

Carbonyl Carbons (C-2, C-3): The two carbonyl carbons of the isatin core are readily identifiable by their characteristic downfield chemical shifts, with the amide carbonyl (C-2) typically appearing further downfield than the ketone carbonyl (C-3).[1]

-

Fluorine-Coupled Carbons: The most notable feature will be the large one-bond coupling constant (¹JCF) for C-6. The adjacent carbons (C-5 and C-7) will show smaller two-bond couplings (²JCF), and the meta carbon (C-4) will exhibit an even smaller three-bond coupling (³JCF). These couplings are diagnostic for the position of the fluorine substituent.

-

Substituent Effects: The electron-donating methyl group at C-5 will have a shielding effect on the ring carbons, while the electron-withdrawing fluorine at C-6 will have a deshielding effect, particularly on the carbons in close proximity.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In 6-Fluoro-5-methylisatin, the key features will be the absorptions from the N-H and carbonyl groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For solid samples like isatin derivatives, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the powdered sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[2]

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted IR Spectrum of 6-Fluoro-5-methylisatin

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~3200-3300 | N-H stretch | A moderately sharp peak characteristic of the lactam N-H group. |

| ~1750-1770 | C=O stretch (amide) | A strong absorption band for the C-2 carbonyl group. |

| ~1730-1750 | C=O stretch (ketone) | A strong absorption band for the C-3 carbonyl group. |

| ~1610-1630 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1100-1200 | C-F stretch | A strong band indicative of the carbon-fluorine bond. |

Rationale for Predictions:

-

N-H and C=O Stretches: The isatin core is characterized by the N-H stretching vibration and two distinct carbonyl stretching frequencies.[3][4] The exact positions can be influenced by hydrogen bonding in the solid state.

-

C-F Stretch: The presence of the fluorine substituent will give rise to a strong absorption band in the fingerprint region, which is characteristic of the C-F single bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically yields a prominent molecular ion peak.

-

Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if coupled with gas chromatography (GC-MS), through the GC column.

-

Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Predicted Mass Spectrum of 6-Fluoro-5-methylisatin

The molecular weight of 6-Fluoro-5-methylisatin (C₉H₆FNO₂) is 179.15 g/mol .

| m/z | Predicted Fragment | Description |

| 179 | [M]⁺ | Molecular ion peak. |

| 151 | [M - CO]⁺ | Loss of a carbonyl group. |

| 123 | [M - 2CO]⁺ | Loss of both carbonyl groups. |

| 122 | [M - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-CO] fragment. |

Rationale for Predictions:

The fragmentation of isatins under EI-MS typically proceeds through the sequential loss of the two carbonyl groups (as carbon monoxide, CO).[5] Further fragmentation can occur through the loss of HCN from the pyrrole ring.

Figure 2: Predicted Fragmentation Pathway of 6-Fluoro-5-methylisatin.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for 6-Fluoro-5-methylisatin. By leveraging established principles and data from analogous compounds, we have constructed a reliable spectroscopic profile that can guide researchers in the synthesis, purification, and characterization of this important isatin derivative. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with the provided experimental protocols, offer a comprehensive resource for professionals in the fields of chemical research and drug development. It is anticipated that this guide will facilitate the further exploration and application of 6-Fluoro-5-methylisatin in various scientific endeavors.

References

The Therapeutic Potential of 6-Fluoro-5-methyl isatin: A Technical Guide for Drug Discovery Professionals

Introduction: The Isatin Scaffold - A Privileged Motif in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1][2][3][4][5] Its unique structural features, including a planar, fused ring system with both a lactam and a keto-carbonyl group, provide a rich platform for chemical modification.[1][2][4] This has led to the development of a vast library of isatin derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6] The endogenous presence of isatin in mammalian tissues and fluids further underscores its biological relevance and potential as a lead molecule in drug discovery.[1][2][5][6]

This technical guide focuses on a specific, promising derivative: 6-Fluoro-5-methyl isatin . The strategic placement of a fluorine atom and a methyl group on the isatin core is anticipated to modulate its physicochemical and pharmacological properties, potentially leading to enhanced therapeutic efficacy and a favorable safety profile. The introduction of a fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the methyl group can influence electronic properties and steric interactions with biological targets.[7]

This document will provide a comprehensive overview of the synthesis, potential therapeutic applications, and experimental evaluation of this compound, designed to equip researchers and drug development professionals with the foundational knowledge to explore this compelling molecule.

Physicochemical Properties and Synthesis of this compound

The specific placement of the fluoro and methyl groups on the isatin scaffold endows this compound with a unique set of physicochemical properties that are critical for its biological activity and drug-like characteristics.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₆FNO₂ | Based on the chemical structure. |

| Molecular Weight | 179.15 g/mol | Calculated from the molecular formula.[8] |

| Lipophilicity (LogP) | Moderately lipophilic | The presence of the aromatic rings and the methyl group contributes to lipophilicity, while the carbonyl and amine groups add polarity. The fluorine atom can increase lipophilicity. A balanced LogP is crucial for cell membrane permeability.[7] |

| Hydrogen Bond Donors | 1 (N-H) | The lactam nitrogen can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 (C=O) | The two carbonyl oxygens can act as hydrogen bond acceptors. |

| Polar Surface Area (PSA) | ~46 Ų | Estimated based on the functional groups present; important for predicting cell permeability.[7] |

Synthetic Pathway: A Modified Sandmeyer Approach

The synthesis of this compound can be achieved through a modified Sandmeyer isonitrosoacetanilide isatin synthesis, a reliable method for producing substituted isatins.[6][9] The general workflow is depicted below.

References

- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 5. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]

- 6. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]

- 8. 5-Fluoro-6-Methyl Isatin - Amerigo Scientific [amerigoscientific.com]

- 9. researchgate.net [researchgate.net]

Foreword: The Critical Role of Physicochemical Profiling in Drug Development

An In-Depth Technical Guide to the Solubility and Stability of 6-Fluoro-5-methylisatin

In the journey of a molecule from a promising hit to a viable drug candidate, its fundamental physicochemical properties serve as the gatekeepers of success. Among these, solubility and stability are paramount. Poor solubility can cripple oral bioavailability, while instability can compromise safety, efficacy, and shelf-life. This guide is dedicated to the researchers, chemists, and formulation scientists navigating these challenges. We will dissect the core principles and provide actionable protocols for the comprehensive evaluation of 6-Fluoro-5-methylisatin, a heterocyclic compound belonging to the isatin family, which is of significant interest in medicinal chemistry for its potential therapeutic activities.

The isatin scaffold is a privileged structure, and its derivatives have been explored for anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of a fluorine atom and a methyl group, as in 6-Fluoro-5-methylisatin, can significantly modulate its metabolic stability, membrane permeability, and target binding affinity.[1] Therefore, a rigorous understanding of its solubility and stability profile is not merely a regulatory checkbox but a foundational pillar for rational drug design and development. This document provides the theoretical underpinnings and field-proven methodologies to build that foundation.

Part 1: Solubility Characterization of 6-Fluoro-5-methylisatin

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. We categorize solubility into two key types relevant to drug discovery: thermodynamic and kinetic.[4]

-

Thermodynamic Solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a fundamental, intrinsic property of the molecule under specific conditions (e.g., temperature, pH). The "gold standard" for its determination is the Shake-Flask method.[5]

-

Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates out in an aqueous medium.[4] This is a high-throughput assessment often used in early discovery to quickly flag compounds with potential solubility liabilities.[4]

Experimental Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

The causality behind this method is to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's intrinsic solubility.

Methodology:

-

Preparation: Add an excess amount of solid 6-Fluoro-5-methylisatin to a series of vials containing the test solvents (e.g., deionized water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, usually 24 to 48 hours.

-

Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the saturated supernatant from the undissolved solid. This is a critical step; centrifugation (e.g., 15 minutes at >10,000 g) is generally preferred over filtration, as the compound may adsorb to the filter material, leading to an underestimation of solubility.[6]

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of 6-Fluoro-5-methylisatin using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Experimental Protocol 2: Kinetic Solubility via Nephelometry

This protocol is designed for speed and is invaluable for screening large numbers of compounds in early-stage discovery. It identifies the point of precipitation, which is a kinetic, not an equilibrium, phenomenon.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 6-Fluoro-5-methylisatin in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Precipitation Induction: Transfer a small, precise volume of each DMSO solution into a corresponding well of a second 96-well plate containing the aqueous buffer (e.g., PBS). This rapid solvent shift induces precipitation for concentrations above the kinetic solubility limit.

-

Measurement: Immediately read the plate using a laser nephelometer, which measures the intensity of light scattered by the suspended particles (precipitate).[7] The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility.

Data Presentation: Solubility Profile

Quantitative results should be summarized for clarity and comparative analysis.

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) |

| Deionized Water | 25 | Thermodynamic | [Insert Data] |

| PBS (pH 7.4) | 37 | Thermodynamic | [Insert Data] |

| 0.1 N HCl (pH 1.2) | 37 | Thermodynamic | [Insert Data] |

| Ethanol | 25 | Thermodynamic | [Insert Data] |

| DMSO | 25 | Thermodynamic | [Insert Data] |

| PBS (pH 7.4) | 25 | Kinetic | [Insert Data] |

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Part 2: Stability Assessment and Forced Degradation Studies

A drug's chemical stability is its capacity to retain its chemical and physical properties within specified limits throughout its shelf life. Instability can lead to loss of potency, formation of toxic degradation products, and altered bioavailability. Forced degradation, or stress testing, is a crucial process where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[8][9]

The primary objectives of forced degradation are:

-

To identify likely degradation products and establish degradation pathways.[9]

-

To demonstrate the specificity of a stability-indicating analytical method (SIAM).[9]

-

To understand the intrinsic stability of the molecule, which aids in formulation and packaging development.[8][9]

Experimental Protocol 3: Forced Degradation (Stress Testing)

The goal is to achieve a target degradation of 5-20%.[10] If no degradation is observed at initial conditions, the stressor's intensity (e.g., temperature, concentration of acid/base) should be increased.[10] A validated stability-indicating HPLC method is essential for resolving the parent drug from all formed degradants.[11][12]

Methodology:

A stock solution of 6-Fluoro-5-methylisatin (e.g., 1 mg/mL) is prepared and subjected to the following conditions in parallel:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 N HCl before analysis. Isatin derivatives can be particularly susceptible to basic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.

-

Thermal Degradation:

-

Solution: Heat the stock solution at 70-80°C.

-

Solid State: Expose the solid powder to dry heat (e.g., 105°C) in an oven.

-

-

Photolytic Degradation (ICH Q1B): Expose the stock solution and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10] A control sample should be protected from light (e.g., with aluminum foil) to differentiate light-induced degradation from thermal degradation.

Sample Analysis: At each time point, an aliquot is withdrawn, neutralized if necessary, and analyzed by the stability-indicating HPLC method. The peak areas of the parent compound and any degradation products are recorded.

Data Presentation: Forced Degradation Summary

The results quantify the compound's lability under various stress conditions.

| Stress Condition | Parameters | Duration (hr) | Assay of Parent Compound (%) | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 N HCl | 8 | [Insert Data] | [Insert Data] | [Insert Data] |

| Base Hydrolysis | 0.1 N NaOH | 4 | [Insert Data] | [Insert Data] | [Insert Data] |

| Oxidation | 3% H₂O₂ | 24 | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (Solution) | 80°C | 48 | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal (Solid) | 105°C | 72 | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic | ICH Q1B | - | [Insert Data] | [Insert Data] | [Insert Data] |

Workflow for Stability-Indicating Method Development

Caption: Workflow for Forced Degradation and SIAM Development.

Conclusion

The systematic study of solubility and stability is an indispensable component of preclinical development. For 6-Fluoro-5-methylisatin, this guide outlines a robust framework for generating critical data that will inform decisions from lead optimization to formulation design. By employing these standardized, self-validating protocols, researchers can confidently characterize their molecule, anticipate potential development hurdles, and ultimately, accelerate the path to clinical investigation. The insights gained from these studies are the bedrock upon which successful drug products are built.

References

- 1. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]

- 2. CAS 608-05-9: 5-Methylisatin | CymitQuimica [cymitquimica.com]

- 3. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. rheolution.com [rheolution.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 6-Fluoro-5-methylisatin in Modern Medicinal Chemistry

An In-Depth Technical Guide to 6-Fluoro-5-methylisatin for Researchers and Drug Development Professionals

6-Fluoro-5-methylisatin, a fluorinated derivative of the isatin scaffold, has emerged as a molecule of significant interest within the realms of chemical biology and drug discovery. The isatin core structure is recognized as a "privileged scaffold," known for its versatile biological activities.[1] The strategic incorporation of a fluorine atom and a methyl group onto this scaffold at the 6 and 5 positions, respectively, significantly influences the molecule's physicochemical properties.[2] These modifications can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets, making 6-Fluoro-5-methylisatin a valuable starting point for the synthesis of novel therapeutic agents.[1][2] This guide provides an in-depth overview of its commercial availability, key chemical properties, synthetic considerations, and applications for professionals in research and development.

It is important to note the existence of a closely related isomer, 5-Fluoro-6-methyl isatin (CAS 749240-54-8). While structurally similar, the positional difference of the fluoro and methyl groups can lead to distinct biological activities and synthetic pathways. Researchers should therefore exercise precision in specifying the desired isomer for their applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 6-Fluoro-5-methylisatin is crucial for its effective use in research and synthesis. The table below summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 749240-55-9 | [3][4] |

| Molecular Formula | C₉H₆FNO₂ | [3] |

| Molecular Weight | 179.15 g/mol | [3] |

| Alternate Names | 6-Fluoro-5-methyl-1H-indole-2,3-dione, 6-Fluoro-5-methylindoline-2,3-dione | [3] |

| Purity (Typical) | >97% | [3] |

Commercial Availability and Procurement Workflow

6-Fluoro-5-methylisatin is available from a range of specialized chemical suppliers that cater to the research and pharmaceutical industries. The availability may vary from small research quantities (grams) to larger, semi-bulk amounts.

Key Commercial Suppliers:

| Supplier | Location | Noted Purity/Packages |

| Alchem Pharmtech, Inc. | United States | 97+%; 1g, 10g, 100g, 1kg |

| DSL Chemicals (Shanghai) Co., Ltd. | China | Manufacturer |

| Allfluoro Pharmaceutical Co., Ltd. | - | Supplier |

| Capot Chemical Co., Ltd. | - | Supplier |

| Shanghai Harvest Chemical Industrial Co., Ltd. | - | Supplier |

| SynAsst Chemical | - | Supplier |

This list is not exhaustive and represents a selection of suppliers identified through available data. Researchers are advised to conduct their own due diligence.

Procurement Workflow:

The process of acquiring 6-Fluoro-5-methylisatin for research purposes typically follows a structured workflow to ensure the procurement of the correct material with the necessary quality documentation.

Caption: Procurement Workflow for 6-Fluoro-5-methylisatin.

Synthetic Approaches

The synthesis of isatin derivatives, including 6-Fluoro-5-methylisatin, often follows established synthetic routes that can be adapted for specific substitutions. A common method involves the cyclization of an appropriate aniline derivative.[5] For 6-Fluoro-5-methylisatin, a plausible precursor would be 4-fluoro-3-methylaniline.

A generalized synthetic pathway is outlined below:

Caption: Generalized Synthetic Route to Isatin Derivatives.

This two-step process typically begins with the reaction of the aniline derivative with chloral hydrate and hydroxylamine under acidic conditions to form an N-(substituted phenyl)-2-(hydroxyimino)acetamide intermediate.[5] This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.[2][5]

Applications in Research and Drug Development

The isatin scaffold is a cornerstone in medicinal chemistry, and its fluorinated derivatives are of particular interest for their potential as therapeutic agents.

Key Research Applications:

-

Anticancer Drug Discovery : Isatin derivatives have been investigated for their anticancer properties.[2] The presence of the fluorine atom in 6-Fluoro-5-methylisatin can enhance its ability to interact with biological targets and improve its pharmacokinetic profile.[1] Derivatives of the related 5-methylisatin have been studied as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy.[6]

-

Antimicrobial Agents : Fluorinated isatins have demonstrated promising activity against a range of both Gram-positive and Gram-negative bacteria.[2] The unique electronic properties conferred by the fluorine atom can contribute to enhanced antimicrobial efficacy.[2]

-

Enzyme Inhibition : Isatin derivatives are known to inhibit various enzymes, including carbonic anhydrase isoforms and bacterial proteins like FtsZ.[2] The specific substitution pattern of 6-Fluoro-5-methylisatin makes it a candidate for screening against a variety of enzymatic targets.

-

Chemical Biology Probes : The isatin scaffold can be functionalized to create chemical probes for studying biological processes. For instance, 5-Fluoroisatin has been utilized as a reaction-based probe for the detection of peroxynitrite in living cells using ¹⁹F magnetic resonance spectroscopy.[7]

The role of 6-Fluoro-5-methylisatin as a building block in drug discovery is visualized in the following diagram:

Caption: The Central Role of 6-Fluoro-5-methylisatin in Drug Discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-Fluoro-5-methylisatin. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation : Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

-

Storage : Store in a cool, dry place away from incompatible materials.

Conclusion

6-Fluoro-5-methylisatin is a readily accessible and highly valuable building block for researchers and drug development professionals. Its unique combination of a privileged isatin scaffold with strategic fluorination and methylation provides a powerful starting point for the design and synthesis of novel bioactive molecules. A clear understanding of its properties, commercial availability, and synthetic utility is essential for leveraging its full potential in the ongoing quest for new and effective therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Fluoro-6-methyl isatin (749240-54-8) for sale [vulcanchem.com]

- 3. 6-Fluoro-5-Methyl Isatin CAS#: 749240-55-9 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 6. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors | MDPI [mdpi.com]

- 7. 5-Fluoroisatin 98 443-69-6 [sigmaaldrich.com]

6-Fluoro-5-methyl isatin: A Comprehensive Technical Guide to Safety and Handling for Research Professionals

Introduction: The Rising Profile of 6-Fluoro-5-methyl isatin in Medicinal Chemistry

This compound, a halogenated derivative of the versatile isatin scaffold, is emerging as a compound of significant interest within the realms of drug discovery and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the indole ring, imparts distinct physicochemical properties that researchers are leveraging to develop novel therapeutic agents. The isatin core itself is a privileged structure, known to exhibit a wide spectrum of biological activities, and the strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this derivative a valuable building block for targeted drug design. This guide provides an in-depth overview of the safety data, handling precautions, and essential physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 749240-55-9 | [1] |

| Molecular Formula | C₉H₆FNO₂ | [1] |

| Molecular Weight | 179.15 g/mol | [2] |

| Appearance | Expected to be a colored solid, likely in the orange to red-brown spectrum, typical of isatin derivatives. | Inferred from related compounds |

| Solubility | Likely soluble in organic solvents such as DMSO and DMF, with limited solubility in water. | Inferred from related compounds |

GHS Hazard Classification and Safety Precautions: A Data-Driven Approach

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety profile can be constructed by examining the GHS classifications of closely related analogs, such as 5-Fluoroisatin and 5-Methylisatin. The consistent hazard profile across these related compounds provides a strong basis for the handling precautions outlined below.

Anticipated GHS Hazard Classification:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation

Signal Word: Warning

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

Given the anticipated irritant nature of this compound, a stringent adherence to a multi-layered safety protocol is essential to minimize exposure and ensure the well-being of laboratory personnel.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered this compound is a properly functioning chemical fume hood . This will mitigate the risk of inhaling airborne particles. All weighing and transfer operations should be conducted within the fume hood. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[3][4]

Personal Protective Equipment (PPE): The Essential Barrier

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or if there is a significant risk of splashing.[3][5]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[5]

-

Skin and Body Protection: A lab coat is required to protect against skin contact. For procedures with a higher risk of contamination, additional protective clothing may be necessary.

-

Respiratory Protection: Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required.[6] However, if engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.

Caption: A generalized workflow for the safe handling of this compound.

First Aid Measures: Rapid and Effective Response

In the event of an accidental exposure, immediate and appropriate first aid is critical.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][5]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5]

-

Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Storage and Stability: Ensuring Compound Integrity

Proper storage is crucial for maintaining the stability and integrity of this compound.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Protect from light and moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[3]

Spill and Waste Disposal: Containment and Compliance

Accidental spills should be handled with caution and in accordance with established laboratory protocols.

-

Spill Response: For small spills, carefully sweep up the solid material, avoiding the generation of dust, and place it in a sealed container for disposal. The area should then be decontaminated. For larger spills, evacuate the area and contact the appropriate environmental health and safety personnel.

-

Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service.[6]

Experimental Protocol: Synthesis of Substituted Isatins via the Sandmeyer Reaction

The Sandmeyer isatin synthesis is a widely used method for the preparation of isatin and its derivatives.[7] The following is a representative, generalized protocol that can be adapted for the synthesis of this compound from the corresponding aniline.

Step 1: Formation of the Isonitrosoacetanilide Intermediate

-

In a suitably sized reaction vessel, dissolve chloral hydrate in water.

-

To this solution, add crystallized sodium sulfate.

-

In a separate beaker, prepare a solution of the starting aniline (e.g., 4-fluoro-3-methylaniline) in water and hydrochloric acid.

-

Add the aniline solution to the chloral hydrate mixture.

-

Finally, add a solution of hydroxylamine hydrochloride in water.

-

Heat the reaction mixture with vigorous stirring. The isonitrosoacetanilide will precipitate out of the solution.

-

Cool the mixture and collect the precipitate by filtration. Wash the solid with water and dry thoroughly.

Step 2: Cyclization to Form the Isatin Ring

-

In a flask equipped with a mechanical stirrer, carefully add concentrated sulfuric acid and warm the acid to approximately 50°C.

-

Slowly add the dried isonitrosoacetanilide from the previous step, ensuring the temperature does not exceed 70°C. External cooling may be necessary.

-

Once the addition is complete, heat the mixture to around 80°C for a short period to complete the cyclization.

-

Carefully pour the reaction mixture over crushed ice. The isatin product will precipitate.

-

Collect the crude product by filtration, wash thoroughly with cold water, and dry.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

Caption: A simplified flowchart of the Sandmeyer synthesis for substituted isatins.

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a promising compound for the advancement of medicinal chemistry and drug discovery. Its effective and safe utilization hinges on a comprehensive understanding of its properties and a diligent adherence to established safety protocols. By integrating the principles of risk assessment, proper engineering controls, appropriate personal protective equipment, and emergency preparedness, researchers can confidently and responsibly explore the full potential of this valuable molecule.

References

- 1. Page loading... [guidechem.com]

- 2. 5-Fluoro-6-Methyl Isatin - Amerigo Scientific [amerigoscientific.com]

- 3. fishersci.com [fishersci.com]

- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Protocol for synthesizing 6-Fluoro-5-methyl isatin derivatives

An Application Note and Detailed Protocol for the Synthesis of 6-Fluoro-5-methylisatin Derivatives

Authored by: A Senior Application Scientist

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a class of privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2][5] This guide provides a detailed, field-proven protocol for the synthesis of 6-Fluoro-5-methylisatin, a key intermediate for the development of novel therapeutic agents. The protocol is based on the robust and widely-used Sandmeyer isatin synthesis methodology.[3][6][7] We will elaborate on the reaction mechanism, provide a step-by-step experimental procedure, and discuss critical parameters for ensuring a high yield and purity of the final product.

Introduction: The Significance of Fluorinated Isatins

The isatin core is a versatile building block for synthesizing a diverse range of heterocyclic compounds.[3] Its derivatives have garnered significant attention from the drug development community due to their potent biological activities.[4][8] The introduction of a fluorine atom at the C-6 position and a methyl group at the C-5 position of the isatin ring creates 6-Fluoro-5-methylisatin. This specific substitution pattern is designed to modulate the electronic and steric properties of the molecule, potentially leading to enhanced efficacy and selectivity for biological targets.[2] This protocol details a reliable synthetic route, enabling researchers to access this valuable compound for further derivatization and screening in drug discovery programs.[9]

Synthetic Strategy: The Sandmeyer Isatin Synthesis

The Sandmeyer methodology remains one of the most efficient and frequently employed routes for the synthesis of isatins from substituted anilines.[3][7] The synthesis is a two-stage process:

-

Formation of an Isonitrosoacetanilide Intermediate: The process begins with the reaction of the chosen aniline (in this case, 4-Fluoro-5-methylaniline) with chloral hydrate and hydroxylamine hydrochloride. This forms the corresponding isonitrosoacetanilide derivative.

-

Acid-Catalyzed Cyclization: The isolated intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to yield the final isatin product.[6]

This method is advantageous due to its use of readily available starting materials and generally good yields.[10]

Reaction Mechanism Overview

The overall transformation from the aniline to the final isatin product is depicted below. The mechanism involves the formation of a key electrophile which then undergoes an intramolecular cyclization onto the aromatic ring.

Caption: High-level overview of the Sandmeyer synthesis pathway for 6-Fluoro-5-methylisatin.

Detailed Experimental Protocol

This protocol is divided into the two primary stages of the Sandmeyer synthesis.

Part A: Synthesis of N-(4-Fluoro-5-methylphenyl)-2-(hydroxyimino)acetamide

This initial step creates the crucial isonitrosoacetanilide intermediate. Precise temperature control and order of addition are critical for success.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) |

| 4-Fluoro-5-methylaniline | C₇H₈FN | 125.15 | 12.5 g | 0.10 |

| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | 20.7 g | 0.125 |

| Hydroxylamine HCl | NH₃O·HCl | 69.49 | 22.0 g | 0.317 |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 120 g | 0.845 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 5 mL | ~0.06 |

| Deionized Water | H₂O | 18.02 | 500 mL | - |

-

Solution Preparation: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve chloral hydrate (20.7 g) and anhydrous sodium sulfate (120 g) in 400 mL of deionized water.

-

Aniline Addition: In a separate beaker, prepare a solution of 4-Fluoro-5-methylaniline (12.5 g) in 100 mL of water and concentrated HCl (5 mL).

-

Reaction Initiation: Add the aniline solution to the flask. Begin vigorous stirring and heat the mixture to approximately 45-50°C.

-

Hydroxylamine Addition: In a single portion, add the hydroxylamine hydrochloride (22.0 g) to the reaction mixture. An exothermic reaction should commence, bringing the solution to a vigorous boil within 1-2 minutes.

-

Causality Note: This exotherm indicates the rapid formation of the isonitrosoacetanilide. Allowing the reaction to proceed to a brief, vigorous boil ensures the completion of this step.

-

-

Crystallization and Isolation: After 1-2 minutes of boiling, immediately cool the flask in an ice-water bath. The product will begin to crystallize.

-

Filtration: Once cooled, filter the solid product using a Büchner funnel under suction. Wash the collected solid with cold water (2 x 50 mL) to remove residual salts.

-

Drying: Air-dry the solid product. The expected yield of the intermediate is typically high (85-95%). The product should be used in the next step without further purification.

Part B: Cyclization to 6-Fluoro-5-methylisatin

This step involves the acid-catalyzed cyclization of the intermediate to form the final isatin ring structure.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) |

| Intermediate from Part A | C₉H₉FN₂O₂ | 196.18 | ~19.6 g | 0.10 |

| Sulfuric Acid (conc. 98%) | H₂SO₄ | 98.08 | 100 g (55 mL) | ~1.0 |

| Crushed Ice | H₂O | 18.02 | 1000 g | - |

-

Acid Preparation: In a 500 mL flask equipped with a mechanical stirrer and a thermometer, carefully place concentrated sulfuric acid (100 g). Warm the acid to 50°C.

-

Intermediate Addition: Slowly add the dry N-(4-Fluoro-5-methylphenyl)-2-(hydroxyimino)acetamide from Part A in small portions. The rate of addition should be controlled to maintain the reaction temperature between 60°C and 70°C. Use external cooling (ice bath) as needed to manage the exotherm.

-

Causality Note: Maintaining this temperature range is critical. If the temperature is too low, the reaction will be sluggish. If it exceeds 80°C, the risk of sulfonation and other side reactions increases, which will significantly lower the yield.[10]

-

-

Reaction Completion: Once all the intermediate has been added, heat the mixture to 80°C and hold at this temperature for 10 minutes to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the acidic solution onto 1 kg of crushed ice in a large beaker with constant stirring.

-

Precipitation and Isolation: Allow the mixture to stand for 30 minutes. The crude 6-Fluoro-5-methylisatin will precipitate as a solid. Filter the product under suction.

-

Washing: Wash the collected solid thoroughly with cold water until the washings are no longer acidic (test with pH paper). This removes residual sulfuric acid.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at 50-60°C. The expected yield of crude product is 80-90%.

Purification Protocol

The crude product can be purified by recrystallization or by leveraging the acidic nature of the isatin N-H proton.

-

Alkaline Dissolution: Suspend the crude isatin in hot water (approx. 50 mL per gram of crude product). Add a 10% aqueous sodium hydroxide solution dropwise while stirring until the isatin completely dissolves, forming the sodium isatinate salt.[10]

-

Filtering Impurities: Filter the solution while hot to remove any insoluble impurities.

-

Reprecipitation: Cool the filtrate and slowly add dilute hydrochloric acid with stirring until the solution is acidic to Congo red paper. A slight precipitate of impurities may form first; if so, filter these off.[10] Continue adding acid to the clear filtrate until all the purified isatin has precipitated.

-

Final Isolation: Filter the purified, bright orange-red solid, wash with cold water, and dry thoroughly. The melting point of the purified product should be sharp.

Experimental Workflow and Data Summary

The entire process, from starting materials to the final purified product, is summarized in the workflow diagram below.

Caption: Step-by-step experimental workflow for the synthesis and purification of 6-Fluoro-5-methylisatin.

Summary of Key Parameters

| Parameter | Step 1 (Intermediate) | Step 2 (Cyclization) |

| Key Reagents | 4-Fluoro-5-methylaniline, Chloral Hydrate, NH₂OH·HCl | Intermediate, Conc. H₂SO₄ |

| Temperature | Heat to ~50°C, then reflux (~100°C) | 60-70°C (addition), 80°C (completion) |

| Reaction Time | ~5 minutes after reflux begins | ~30-60 min (addition), 10 min (completion) |

| Appearance | White/pale yellow solid | Orange/Red solid |

| Expected Yield | 85-95% | 80-90% (crude) |

| Overall Yield | - | ~65-80% (after purification) |

References

- 1. xisdxjxsu.asia [xisdxjxsu.asia]

- 2. nbinno.com [nbinno.com]

- 3. soeagra.com [soeagra.com]

- 4. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. ijcmas.com [ijcmas.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for 6-Fluoro-5-methyl isatin in Anticancer Drug Discovery

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] Strategic modifications to the isatin core have led to the development of potent anticancer agents with diverse mechanisms of action. This document provides a detailed technical guide for researchers on the application of a specific derivative, 6-Fluoro-5-methyl isatin, in the context of anticancer drug discovery. We will explore its mechanistic basis, provide validated protocols for its evaluation, and discuss the interpretation of key experimental outcomes. The introduction of a fluorine atom at the C6 position and a methyl group at the C5 position can significantly modulate the compound's electronic properties and steric profile, often enhancing its biological efficacy and target selectivity.[1][4]

Introduction: The Rationale for this compound in Oncology Research

The isatin framework is a versatile starting point for generating compounds that interfere with cancer progression through multiple avenues, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling proteins like kinases.[1][2][3] The anticancer potential of this compound stems from its ability to engage with key cellular targets, a capacity enhanced by its specific substitution pattern. The fluorine atom, a bioisostere for hydrogen with high electronegativity, can improve metabolic stability and binding affinity through favorable electrostatic interactions with protein targets.[5] This guide serves as a practical resource for investigators seeking to characterize the anticancer properties of this promising molecule.

Unraveling the Mechanism of Action: Key Cellular Pathways

Isatin derivatives exert their cytotoxic effects by modulating several fundamental cellular processes. The primary mechanisms attributed to compounds like this compound include kinase inhibition, disruption of microtubule dynamics, and subsequent induction of apoptosis and cell cycle arrest.

Kinase Inhibition: A Central Mode of Action

A multitude of isatin-based compounds function as potent inhibitors of various protein kinases, which are often dysregulated in cancer. Key targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[2][3][6] Inhibition of these kinases disrupts signaling cascades that control cell proliferation, survival, and angiogenesis. For instance, targeting CDK2 can halt the cell cycle, preventing cancer cell division.[7]

Figure 1: Kinase inhibition pathway by this compound.

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce apoptosis in tumor cells. Isatin derivatives trigger this process through the intrinsic (mitochondrial) pathway.[4] This involves the upregulation of pro-apoptotic proteins like BAX, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade. Caspases are proteases that execute the apoptotic program, with caspase-9 acting as an initiator and caspase-3 as a key executioner.[8]

Figure 2: Intrinsic apoptosis pathway induced by the compound.

Experimental Evaluation: Protocols and Methodologies

Detailed and standardized protocols are essential for the reproducible assessment of the anticancer effects of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[9]

Principle: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]

Protocol:

-